molecular formula C17H23ClN2O4 B15175578 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid

Cat. No.: B15175578
M. Wt: 354.8 g/mol
InChI Key: QWEMPKUYGMCHMC-UHFFFAOYSA-N
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Description

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl-protected piperazine moiety attached to a chlorobenzoic acid framework. The tert-butoxycarbonyl group serves as a protective group for the piperazine nitrogen, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with tert-butoxycarbonyl chloride to form 4-(tert-butoxycarbonyl)piperazine.

    Alkylation: The next step is the alkylation of 4-(tert-butoxycarbonyl)piperazine with a suitable alkylating agent, such as chloromethylbenzoic acid, under basic conditions to yield the desired product.

The reaction conditions often include the use of solvents like methanol or dichloromethane and bases such as sodium hydroxide or potassium carbonate. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorobenzoic acid moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free piperazine derivative.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Deprotection: Acidic reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the tert-butoxycarbonyl group.

    Coupling Reactions: Reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HATU) are used in the presence of bases like triethylamine.

Major Products

The major products formed from these reactions include substituted benzoic acids, free piperazine derivatives, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is used in the development of biochemical probes and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The tert-butoxycarbonyl group protects the piperazine nitrogen, allowing for selective reactions at other sites. Upon deprotection, the free piperazine can interact with various molecular targets, including neurotransmitter receptors and ion channels, leading to changes in cellular activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid
  • 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid
  • 2-(6-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid

Uniqueness

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid is unique due to the presence of both a chlorobenzoic acid moiety and a tert-butoxycarbonyl-protected piperazine. This combination allows for versatile synthetic applications and the formation of a wide range of derivatives with potential biological activity.

Properties

Molecular Formula

C17H23ClN2O4

Molecular Weight

354.8 g/mol

IUPAC Name

5-chloro-2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid

InChI

InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)15(21)22/h4-5,10H,6-9,11H2,1-3H3,(H,21,22)

InChI Key

QWEMPKUYGMCHMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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